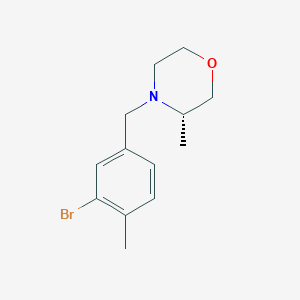

(S)-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine

Description

(S)-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine is a chiral morpholine derivative characterized by a 3-methyl-substituted morpholine core and a benzyl group at position 4. The benzyl substituent contains a bromine atom at the meta position and a methyl group at the para position, conferring distinct steric and electronic properties. The (S)-configuration at the chiral center may influence its biological interactions, such as receptor binding or metabolic stability.

Properties

IUPAC Name |

(3S)-4-[(3-bromo-4-methylphenyl)methyl]-3-methylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-10-3-4-12(7-13(10)14)8-15-5-6-16-9-11(15)2/h3-4,7,11H,5-6,8-9H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVIXSLHTAYMOG-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1CC2=CC(=C(C=C2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1CC2=CC(=C(C=C2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a morpholine ring substituted with a bromomethyl-benzyl group and a methyl group. The synthesis typically involves the reaction of morpholine derivatives with bromo-substituted benzyl compounds. The specific stereochemistry at the chiral center is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, related morpholine derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Morpholine Compounds

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | MRSA |

| 2-(1H-Indol-3-yl)quinazolinone | 0.98 | MRSA |

| Benzyl morpholine derivative | <1 | S. aureus ATCC 25923 |

Anticancer Activity

Research has also highlighted the anticancer potential of morpholine derivatives. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The mechanism appears to involve the disruption of cellular proliferation pathways .

Case Study: Anticancer Activity in A549 Cells

- Compound Tested : this compound

- Cell Line : A549 (lung cancer)

- Result : Significant inhibition of cell growth observed with a low IC50 value.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as proteins involved in cell signaling and proliferation. For instance, it has been suggested that such compounds can inhibit bromodomains, which play a role in the regulation of gene expression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the morpholine ring and the substitution pattern on the benzyl group significantly affect biological activity. For example, the presence of halogen atoms like bromine enhances antimicrobial potency while maintaining selectivity against human cells.

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| Addition of Bromine | Increased antimicrobial potency |

| Methyl substitution on Morpholine | Enhanced cytotoxicity against cancer cells |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that morpholine derivatives exhibit significant antimicrobial properties. Specifically, (S)-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine has been studied for its efficacy against various bacterial strains. A study highlighted the structure-activity relationship of morpholine derivatives and found that modifications at the benzyl position significantly influenced their antimicrobial potency .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that morpholine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. The bromine substituent is believed to enhance the compound's interaction with biological targets, making it a candidate for further development as an anticancer agent .

3. Neurological Research

this compound has been explored for its effects on neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter release, which could be beneficial in conditions like depression or anxiety .

Organic Synthesis Applications

1. Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for various transformations, including nucleophilic substitutions and coupling reactions. Researchers have utilized this compound as a precursor for synthesizing more complex molecules, demonstrating its utility in building diverse chemical libraries .

2. Development of New Reaction Pathways

The compound has been employed to develop new synthetic methodologies, particularly in creating azetidines and other cyclic structures. Its reactivity profile allows chemists to explore alternative pathways for synthesizing compounds with potential pharmacological activities, thereby expanding the toolkit available for drug discovery .

Material Science Applications

1. Polymer Chemistry

In material science, this compound has been investigated as a building block for polymer synthesis. Its ability to participate in polymerization reactions contributes to developing new materials with tailored properties, such as enhanced thermal stability and mechanical strength .

2. Coatings and Adhesives

The compound's chemical properties make it suitable for formulating coatings and adhesives with improved performance characteristics. Research indicates that incorporating such morpholine derivatives can enhance adhesion properties and resistance to environmental factors, making them valuable in industrial applications .

Case Studies

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences between the target compound and its analogs:

Physicochemical Properties

- Lipophilicity: Bromine and chlorine substituents increase logP values compared to fluorine or nitro groups.

- Solubility : The hydrochloride salt of 3-Chlorophenmetrazine improves aqueous solubility, whereas the free base form of the target compound may require formulation adjustments for bioavailability.

- Steric Effects : The 3-bromo-4-methyl substitution in the target compound balances steric bulk and electronic effects, whereas the 2-fluoro substitution introduces ortho steric hindrance.

Electronic and Reactivity Profiles

- Electron-Withdrawing Groups : The nitro group in 4-(4-nitrophenyl)-3-methyl-morpholine may render the aromatic ring electron-deficient, affecting π-π stacking interactions.

- Halogen Effects : Bromine’s polarizability enhances van der Waals interactions in hydrophobic pockets, while fluorine’s electronegativity supports dipole-dipole or hydrogen bonding .

Stereochemical Considerations

The (S)-configuration of the target compound is a critical differentiator. None of the analogs in the evidence specify stereochemistry, suggesting they may be racemic or uncharacterized. Chirality can significantly impact pharmacological activity; for example, enantiomers of morpholine derivatives often exhibit divergent receptor affinities or metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.